N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide is a synthetic compound with the molecular formula . It belongs to the oxadiazole family, which is recognized for its diverse biological activities, including potential applications in medicinal chemistry. The compound is characterized by a unique structure that includes a cyclopropyl group, an ethylamino moiety, and an oxadiazole ring, contributing to its pharmacological properties and reactivity.
This compound is classified under organic compounds, specifically within the category of heterocyclic compounds due to the presence of the oxadiazole ring. It can be sourced from chemical suppliers such as Matrix Scientific and is listed under various chemical databases with identifiers including the CAS number 1119452-62-8 .
The synthesis of N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide typically involves several key steps:
While specific industrial production methods are not extensively documented, scaling up laboratory synthesis would involve optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
The molecular structure of N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide can be represented as follows:
The structural representation can be visualized using chemical drawing software or molecular modeling tools for a more detailed analysis.
N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The products formed from these reactions depend on specific conditions and reagents used; for example, oxidation may yield oxides while reduction could lead to amines or alcohols.
The mechanism of action for N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction may lead to biological effects such as antimicrobial or anticancer activity. Research is ongoing to elucidate the exact pathways and molecular targets involved in its mechanism of action.
N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide exhibits several notable physical properties:
Chemical properties include:
N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide has several scientific research applications:
The 1,2,4-oxadiazole heterocycle serves as a privileged scaffold in modern medicinal chemistry, particularly in the design of bioactive benzamide derivatives. In N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide, this five-membered ring (empirical formula: C₁₅H₁₈N₄O₂) functions as a critical bioisostere for carboxylic acid groups or amide bonds, enhancing metabolic stability while maintaining target binding affinity [1] [2]. The synthetic approach to this moiety typically involves a cyclocondensation reaction between amidoximes and carboxylic acid derivatives under mild conditions (60-80°C), yielding the 1,2,4-oxadiazole ring with high regioselectivity . This heterocycle's significant dipole moment (approximately 3.9 Debye) contributes to improved solubility and membrane permeability compared to phenyl or pyridyl replacements, as evidenced by logP reductions of 0.3-0.5 units in comparative studies .
Table 1: Comparative Bioisosteric Properties of Heterocyclic Replacements
Heterocycle | Dipole Moment (D) | Metabolic Stability (t½) | logP Reduction |
---|---|---|---|
1,2,4-Oxadiazole | 3.9 | 45 min | 0.48 |
1,3,4-Oxadiazole | 4.2 | 32 min | 0.52 |
1,2,5-Oxadiazole | 3.2 | 28 min | 0.41 |
Benzene | 0 | 12 min | 0 |
The strategic positioning of the oxadiazole at the meta-position of the benzamide scaffold enables optimal vector orientation for target engagement, particularly in protease inhibitors and kinase modulators where the ring nitrogen atoms participate in key hydrogen-bonding interactions [4]. Recent patent literature highlights derivatives featuring this core in fungicidal applications, leveraging the heterocycle's ability to disrupt microbial cell wall biosynthesis [4] [7].
The N-cyclopropyl moiety in this benzamide derivative introduces significant conformational constraints that enhance target selectivity and proteolytic resistance. The bond formation between the cyclopropane amine and benzoyl chloride intermediate typically employs Schotten-Baumann conditions (0-5°C, aqueous NaOH) or carbonyl diimidazole (CDI) activation, achieving yields exceeding 85% with minimal racemization [1] . The cyclopropyl group's high ring strain (27.5 kcal/mol) creates electronic distortion at the amide nitrogen, increasing rotational barrier by 3-5 kcal/mol compared to linear alkyl amines and effectively locking the amide bond in a planar conformation [2].
This conformational restriction profoundly impacts biological activity: cyclopropyl-containing analogues demonstrate 4.7-fold greater binding affinity for fungal CYP51 compared to their N-methyl counterparts in biochemical assays [4]. The synthetic challenge lies in controlling ring-opening side reactions during amidation, which can be mitigated through slow addition protocols and strict temperature control below 10°C. X-ray crystallography confirms that the cyclopropyl substituent forces a dihedral angle of 112-117° between the amide plane and benzene ring, optimizing hydrophobic pocket occupancy in enzyme binding sites .
Table 2: Amide Coupling Agents for Cyclopropylamine Functionalization
Coupling Agent | Reaction Temp (°C) | Yield (%) | Epimerization (%) |
---|---|---|---|
CDI | 25 | 92 | <0.5 |
HATU | -15 | 88 | 1.2 |
EDC/HOBt | 0 | 85 | 2.1 |
PyBOP | 25 | 90 | 0.8 |
The 5-[(ethylamino)methyl] side chain represents a critical pharmacophore element that enhances cellular penetration and target engagement through protonation at physiological pH (pKa = 8.2-8.5). This moiety is typically installed via reductive amination protocols using:
Structure-activity relationship (SAR) studies demonstrate that the ethyl group provides optimal lipophilic balance (π value = +0.56) compared to methyl (π = -0.04) or propyl (π = +1.02) analogues, maximizing membrane permeability while minimizing P-glycoprotein efflux [3] [6]. The two-carbon spacer between nitrogen and the oxadiazole ring enables conformational flexibility essential for binding pocket accommodation, with rotamer analysis showing three low-energy states within 1.2 kcal/mol [2]. Comparative bioactivity data reveals that ethyl derivatives exhibit 3.1-fold greater antifungal potency than methyl analogues against Botrytis cinerea, attributed to enhanced hydrophobic contact with the F0 subunit of ATP synthase [4].
Table 3: Influence of Alkylamino Chain on Bioactivity
Alkyl Group | LogD₇.₄ | Water Solubility (mg/mL) | Relative Potency |
---|---|---|---|
Methyl | 1.02 | 8.5 | 1.0 |
Ethyl | 1.55 | 5.2 | 3.1 |
Propyl | 2.11 | 1.8 | 2.4 |
Cyclopropylmethyl | 1.92 | 3.1 | 1.7 |
The synthesis of N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide demonstrates significant methodological divergence between solution-phase and solid-phase approaches, each with distinctive efficiency parameters:
Solution-Phase Synthesis remains the industrial standard, featuring a linear sequence with three isolable intermediates:
This approach benefits from straightforward scale-up capabilities (>1 kg batches) and minimal specialized equipment requirements. However, it suffers from cumulative yield losses during intermediate purifications and significant solvent consumption (estimated 15 L/kg product).
Solid-Phase Synthesis employs Wang resin-bound hydroxamides for oxadiazole formation, followed by on-resin amidation with N-cyclopropylbenzamide derivatives. While reducing purification steps to a single final cleavage, this method faces challenges:
Table 4: Comparative Synthesis Metrics
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 42-48% | 28-32% |
Purity (HPLC) | >99% | 92-95% |
Total Steps | 5 | 7 |
Average Step Yield | 85% | 78% |
Solvent Consumption | 15 L/kg | 32 L/kg |
Scalability | >1 kg | <100 g |
Hybrid approaches show promise, particularly liquid-phase polymer-supported synthesis using PEG-OMe carriers that combine solution-phase reaction kinetics with simplified purification, achieving 67% isolated yield at 100g scale with HPLC purity >98% .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7